Lipophilicity (LogP) Differentiation: Target Compound vs. Positional Isomer 2-(1-Methylazetidin-3-yl)ethan-1-ol
The target (1S)-enantiomer has a calculated LogP of -0.20 (Chembase JChem), whereas the positional isomer 2-(1-methylazetidin-3-yl)ethan-1-ol (CAS 1363381-66-1) has a PubChem-computed XLogP3-AA of 0 [1]. This ΔLogP of 0.20 log units means the target compound is approximately 1.6-fold less lipophilic. For procurement decisions in drug discovery, this difference shifts predicted membrane permeability and can alter the rank-ordering of compounds within an optimization series. Additionally, the target compound's LogD at pH 7.4 is -1.28, indicative of preferential distribution to aqueous compartments under physiological conditions [1].
| Evidence Dimension | Calculated lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP = -0.20; LogD (pH 7.4) = -1.28 |
| Comparator Or Baseline | 2-(1-Methylazetidin-3-yl)ethan-1-ol: XLogP3-AA = 0 (LogD data not available from source) |
| Quantified Difference | ΔLogP = 0.20 (target 1.6× less lipophilic); qualitative LogD difference indicates distinct ionization-dependent partitioning |
| Conditions | Target: JChem-calculated (Chembase). Comparator: XLogP3-AA-calculated (PubChem). Different computational engines; cross-study comparison. |
Why This Matters
This LogP difference can affect compound prioritization in library design where lipophilicity is a key determinant of ADME outcomes; the distinct LogD at pH 7.4 provides a physiologically relevant parameter unavailable for the comparator in the same data source.
- [1] Chembase.cn. (2025) '1-(1-methylazetidin-3-yl)ethan-1-ol – Calculated Properties'. LogP: -0.20109662; LogD (pH 7.4): -1.2769322. PubChem CID 60004808. (2025) '2-(1-Methylazetidin-3-yl)ethan-1-ol – Computed Properties'. XLogP3-AA: 0. View Source
